Cas no 1374510-85-6 (Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate)

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate 化学的及び物理的性質
名前と識別子
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- methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
- T5316
- methyl (2E,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
- 2,4-pentadienoic acid, 2-(aminocarbonyl)-5-(dimethylamino)-3-(4-pyridinyl)-, methyl ester, (2Z,4E)-
- Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
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- MDL: MFCD22374919
- インチ: 1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11-
- InChIKey: AQWBRKGEGIRPRG-SUNUYMGGSA-N
- ほほえんだ: O(C)C(/C(/C(N)=O)=C(/C=C/N(C)C)\C1C=CN=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 421
- トポロジー分子極性表面積: 85.5
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M237215-500mg |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 500mg |
$ 235.00 | 2022-06-04 | ||
TRC | M237215-2000mg |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 2g |
$ 615.00 | 2022-06-04 | ||
abcr | AB413154-5 g |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 5g |
€430.80 | 2022-06-10 | ||
abcr | AB413154-1g |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate; . |
1374510-85-6 | 1g |
€197.00 | 2024-04-19 | ||
abcr | AB413154-500 mg |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 500MG |
€165.80 | 2022-06-10 | ||
TRC | M237215-1000mg |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 1g |
$ 390.00 | 2022-06-04 | ||
Matrix Scientific | 080606-500mg |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 500mg |
$126.00 | 2023-09-08 | ||
Matrix Scientific | 080606-1g |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | 1g |
$158.00 | 2023-09-08 | ||
abcr | AB413154-500mg |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate; . |
1374510-85-6 | 500mg |
€173.00 | 2024-04-19 | ||
A2B Chem LLC | AI33140-1g |
Methyl (2z,4e)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |
1374510-85-6 | >95% | 1g |
$405.00 | 2024-04-20 |
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoateに関する追加情報
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate (CAS No. 1374510-85-6): A Comprehensive Overview
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate, identified by its CAS number 1374510-85-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry. The detailed exploration of this compound not only highlights its structural features but also delves into the latest research findings that underscore its significance.
The molecular structure of Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is intricate, featuring a pyridine ring substituent and a pentadienoate moiety. The presence of functional groups such as the aminocarbonyl and dimethylamino side chains contributes to its unique chemical properties. These features make the compound a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their pharmacological properties. The pyridine core in Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate aligns with this trend, as pyridine derivatives are widely recognized for their biological activity. Studies have shown that such compounds can exhibit a range of effects, including antimicrobial and anti-inflammatory properties.
The synthesis of Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate involves multi-step reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including catalytic processes and transition metal-catalyzed reactions, have been employed to streamline the synthesis. These approaches not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.
One of the most compelling aspects of this compound is its potential in drug discovery. The structural motifs present in Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate suggest that it could serve as a scaffold for designing new therapeutic agents. Researchers are exploring its interactions with biological targets to identify possible applications in treating various diseases. For instance, its ability to modulate enzyme activity has been investigated as a potential strategy for developing anti-cancer drugs.
The role of computational chemistry in understanding the properties of Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate cannot be overstated. Molecular modeling techniques have provided valuable insights into its behavior at the molecular level. These studies help predict how the compound might interact with other molecules, which is crucial for drug design and development. Additionally, computational methods have been used to optimize synthetic routes, reducing experimental trial-and-error and accelerating the discovery process.
The pharmacokinetic profile of Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is another area of active research. Understanding how the body processes this compound is essential for determining its efficacy and safety profile. Preclinical studies are being conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies provide critical data for guiding clinical trials and ensuring that the compound behaves as expected when administered to humans.
In conclusion, Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate represents a fascinating subject of study in chemical and biomedical research. Its complex structure and diverse functional groups make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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